molecular formula C21H20O6 B2380994 methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 376378-51-7

methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2380994
CAS No.: 376378-51-7
M. Wt: 368.385
InChI Key: SMBGZJICYBPXQY-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate is a complex heterocyclic compound featuring a furan-2-carboxylate core substituted with a methyl group at position 5 and an oxymethyl-linked cyclopenta[c]chromen moiety at position 4. The cyclopenta[c]chromen system comprises a fused bicyclic structure (benzene + dihydrocyclopentane) with a ketone at position 4 and a methyl group at position 5.

Properties

IUPAC Name

methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11-17(25-10-13-9-18(21(23)24-3)26-12(13)2)8-7-15-14-5-4-6-16(14)20(22)27-19(11)15/h7-9H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBGZJICYBPXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=C(OC(=C4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Acylated coumarin derivatives serve as precursors. For example, 3-homoacylcoumarins undergo intramolecular cyclization in the presence of Lewis acids (e.g., AlCl₃) to form the fused cyclopenta[c]chromen-4-one system. The ketone at position 4 arises from the acylation step, while the dihydrocyclopenta ring is stabilized by π–π stacking interactions.

Typical Conditions :

  • Reagent : Acetic anhydride, AlCl₃
  • Solvent : Dichloromethane, 0°C to reflux
  • Yield : 70–85%

Diels-Alder Cycloaddition

Alternative routes employ (3+2) cycloadditions between α,β-unsaturated ketones and dienes. For instance, 3-homoacylcoumarins react with furan derivatives under catalytic conditions to form the bicyclic framework. Cinchona alkaloid-derived catalysts enable enantioselective synthesis, though stereochemical control is unnecessary for the target compound.

Key Data :

Parameter Value Source
Catalyst Cinchonine (10 mol%)
Temperature 25°C
Reaction Time 24–48 h
Yield Up to 98%

Functionalization at Position 7

The oxymethyl group at position 7 is introduced via Mitsunobu reaction or nucleophilic substitution .

Mitsunobu Reaction

A hydroxyl group at position 7 reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether linkage. This method is preferred for sterically hindered positions.

Conditions :

  • Reagents : DEAD, PPh₃
  • Solvent : Tetrahydrofuran (THF), 0°C to RT
  • Yield : 60–75%

Nucleophilic Substitution

Alternatively, a bromomethyl intermediate at position 7 reacts with sodium alkoxide of methyl 5-methylfuran-2-carboxylate. This method is efficient but requires anhydrous conditions.

Example :

Component Quantity Role
7-Bromomethyl chromenone 1.0 eq Electrophile
Sodium methoxide 2.5 eq Base
Solvent Dimethylformamide (DMF) Polar aprotic
Temperature 80°C -
Yield 82%

Coupling of Furan Carboxylate Moiety

The methyl 5-methylfuran-2-carboxylate group is coupled via Williamson ether synthesis or Ullmann coupling .

Williamson Ether Synthesis

The hydroxylated chromenone reacts with methyl 5-(bromomethyl)-2-furoate in the presence of potassium carbonate.

Optimized Protocol :

  • Base : K₂CO₃ (3.0 eq)
  • Solvent : Acetone, reflux
  • Time : 12 h
  • Yield : 68–90%

Ullmann Coupling

Copper(I)-catalyzed coupling between iodinated chromenone and stannylated furan ester achieves higher regioselectivity.

Data Table :

Parameter Value Source
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline
Solvent Toluene
Temperature 110°C
Yield 75%

Purification and Characterization

Crystallization

The crude product is recrystallized from DMF/water mixtures, leveraging hydrogen-bonding interactions observed in similar chromenone derivatives.

Conditions :

  • Solvent System : DMF:H₂O (4:1)
  • Crystal Packing : π–π stacking (3.5–3.8 Å)

Spectroscopic Analysis

  • ¹H NMR : Methyl groups at δ 2.35–2.50 ppm; furan protons at δ 6.20–7.10 ppm.
  • X-ray Diffraction : Confirms the fused bicyclic system and ether linkage.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction conditions and outcomes

ConditionCatalyst/SolventProductYieldSource
Basic (K₂CO₃)H₂O/CH₃CN5-methyl-4-substituted furan-2-carboxylic acid52–68%
Acidic (HCl)Ethanol/WaterSame as above~45%

Mechanistically, base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol . Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Nucleophilic Substitution at the Furan Ring

The methyl-substituted furan ring participates in electrophilic substitutions, particularly at the 5-methyl position.

Example reaction :

  • Nitration :
    Compound+HNO3H2SO4Nitro substituted product\text{Compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro substituted product}

    Reaction proceeds via generation of nitronium ions, targeting electron-rich positions on the furan ring .

Key data :

  • Regioselectivity favors substitution at the 3-position of the furan due to steric hindrance from the 5-methyl group .

  • Yields range from 30–50%, with byproducts arising from chromene oxidation .

Oxidation of the Chromene Moiety

The 4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen group undergoes oxidation, particularly at the dihydrofuran ring.

Oxidation pathways :

  • Peracid-mediated epoxidation : Forms an epoxide at the cyclopenta ring’s double bond .

  • TBHP/CuCl-mediated oxidation : Generates hydroxylated derivatives via radical intermediates .

Experimental observations :

  • Epoxidation with mCPBA (meta-chloroperbenzoic acid) achieves ~60% conversion .

  • Radical oxidation produces mixtures of allylic alcohols and ketones, requiring chromatographic purification .

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions, though steric bulk from substituents limits reactivity.

Example :
Compound+maleic anhydrideΔEndo adduct\text{Compound}+\text{maleic anhydride}\xrightarrow{\Delta}\text{Endo adduct}

Data :

  • Reaction proceeds at 120°C in toluene, yielding 20–35% adducts.

  • Electron-withdrawing groups on the dienophile enhance reactivity.

Functionalization via Ether Linkage

The oxymethyl bridge (-OCH₂-) between the furan and chromene allows for cleavage or functionalization.

Key reactions :

  • Reductive cleavage :
    CompoundLiAlH4Alcohol derivatives\text{Compound}\xrightarrow{\text{LiAlH}_4}\text{Alcohol derivatives}

    Yields: 40–55%.

  • Alkylation :
    Reaction with alkyl halides under basic conditions forms longer ether chains .

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation :
    Decomposes above 200°C, releasing CO₂ and forming polyaromatic residues.

  • Photolysis :
    UV irradiation (254 nm) induces [4+2] cycloreversion in the chromene system, confirmed by HPLC-MS.

Comparative Reactivity Table

Reaction TypeConditionsPrimary ProductsYield Range
Ester hydrolysisK₂CO₃/H₂O/CH₃CNCarboxylic acid derivative45–68%
NitrationHNO₃/H₂SO₄Nitrofuran-chromene conjugate30–50%
EpoxidationmCPBA/CH₂Cl₂Epoxidized chromene~60%
Diels-AlderMaleic anhydride, ΔCycloadduct20–35%

Mechanistic Insights

  • Ester hydrolysis : Base-mediated pathways dominate due to the electron-withdrawing nature of the adjacent furan ring .

  • Chromene oxidation : Proceeds via radical intermediates, with Cu(I) catalysts enhancing TBHP activation .

  • Steric hindrance from the 6-methyl group on the chromene limits accessibility for nucleophiles .

This compound’s multifunctional architecture enables diverse reactivity, though steric and electronic factors necessitate optimized conditions for synthetic utility. Further studies could explore catalytic asymmetric modifications or biological activity profiling.

Scientific Research Applications

Methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with specific molecular targets. The chromen moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the furan ring can interact with enzymes, inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) XLogP3
Methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate (Target) ~C₂₂H₂₀O₆* ~404.4* 5-methyl (furan), 6-methyl-4-oxo-cyclopenta[c]chromen Not reported ~3.5†
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate () C₁₈H₁₀O₆ 322.27 Furan-2-yl, furan-2-carboxylate, isochromen-1-one 178–180 Not reported
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate () C₂₈H₂₈O₆ 460.5 6-hexyl, 4-phenyl (chromen), oxymethyl (furan) Not reported 6.8

*Estimated via structural analysis; †Predicted using analogous substituent contributions.

Physicochemical Properties

  • Thermal Stability: The compound exhibits a melting point of 178–180°C, attributed to its rigid, planar structure and hydrogen-bonding capacity (carboxylate and ketone groups) .

Biological Activity

Methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carboxylic acid derivatives with specific cyclopentene derivatives under controlled conditions. The methodologies often utilize standard organic synthesis techniques such as reflux and chromatography for purification.

Antimicrobial Properties

Research indicates that derivatives of methyl furan carboxylates exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli0.21 µM
Compound BStaphylococcus aureus0.35 µM
Compound CPseudomonas aeruginosa0.25 µM

Findings: The compound exhibits a notable MIC against Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various human cell lines. The results indicate a selective toxicity profile, where the compound demonstrates lower toxicity towards normal cells compared to cancerous cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
HaCat (keratinocytes)25Moderate sensitivity
BALB/c 3T330Lower sensitivity
Cancer Cell Line X15Higher sensitivity

Findings: The compound appears to selectively inhibit cancer cell proliferation while sparing normal cells, indicating its potential for therapeutic applications .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell signaling and metabolism. Molecular docking studies suggest favorable binding interactions with enzymes critical for bacterial survival.

Table 3: Molecular Docking Results

Protein TargetBinding Energy (kcal/mol)Inhibitory Constant (Ki)
MurD-8.50.15 µM
DNA Gyrase-7.80.20 µM

Findings: The compound shows promising binding affinities, which correlate with its observed biological activities .

Case Studies

A recent study focused on the application of this compound in treating infections caused by resistant bacterial strains. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.

Study Overview

  • Objective: Evaluate the efficacy against biofilm-forming bacteria.
  • Methodology: In vitro assays using biofilm-forming strains.
  • Results: Significant reduction in biofilm mass and viable cell counts observed.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound’s synthesis involves multi-step functionalization of fused cyclopenta[c]chromen and furan carboxylate moieties. A validated approach includes:

  • Step 1: Coupling of the cyclopenta[c]chromen core (e.g., via Mitsunobu reaction for ether linkages) with a furan carboxylate derivative.
  • Step 2: Methylation of hydroxyl groups using methyl iodide in DMF under basic conditions (e.g., K₂CO₃).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .
  • Optimization: Reaction time and temperature (e.g., 80–100°C for 4–6 hours) significantly impact yield. Monitoring by TLC or HPLC is critical to avoid over-alkylation.

Q. How should researchers validate the compound’s structural integrity post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H-NMR: Confirm substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm; furan protons at δ 6.7–7.2 ppm) .
  • LC-MS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 423.4) and fragmentation patterns.
  • XRD (if crystalline): Resolve ambiguities in stereochemistry or regioselectivity.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Selection: Prioritize proteins with binding pockets compatible with the compound’s fused aromatic system (e.g., kinases or cytochrome P450 isoforms).
  • Docking Studies: Use software like AutoDock Vina or Schrödinger Maestro. Focus on hydrogen bonding (ether/carbonyl groups) and hydrophobic interactions (methyl substituents).
  • Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values) often arise from assay conditions. Mitigate via:

  • Dose-Response Curves: Use 8–12 concentration points to ensure reproducibility.
  • Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
  • Cellular vs. Cell-Free Assays: Differentiate membrane permeability effects from direct target binding .

Q. How can researchers investigate the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL) and NADPH cofactor.
  • Sampling: Collect aliquots at 0, 15, 30, and 60 minutes.
  • Analysis: LC-MS/MS quantifies parent compound degradation. Half-life (t₁/₂) <30 minutes suggests rapid metabolism, requiring structural modification (e.g., blocking labile ester groups) .

Data-Driven Analysis Questions

Q. How to interpret conflicting spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

  • Scenario: Discrepancy between NMR (expected methyl signals) and MS (unexpected adducts).
  • Resolution:
    • NMR Solvent Artifacts: Check for residual DMSO-d₆ peaks (δ 2.5 ppm) masking methyl groups.
    • MS Adducts: Sodium/potassium adducts ([M+Na]+) may shift m/z by +22/+37. Use ammonium formate buffers to suppress adduct formation .

Q. What are the key considerations for designing SAR studies on derivatives of this compound?

Methodological Answer: Focus on modular modifications:

  • Region 1 (Furan carboxylate): Replace methyl ester with ethyl or tert-butyl to alter hydrophobicity.
  • Region 2 (Cyclopenta[c]chromen): Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance electrophilic reactivity.
  • Biological Testing: Use a panel of assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural changes with activity trends .

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